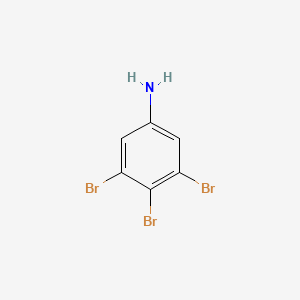

3,4,5-Tribromoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-tribromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBYYZKYMWMKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209732 | |

| Record name | Benzenamine, 3,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-16-5 | |

| Record name | Benzenamine, 3,4,5-tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4,5-Tribromoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tribromoaniline is a halogenated aromatic amine that serves as a crucial building block in organic synthesis. Its unique substitution pattern, with bromine atoms flanking the amine group, imparts specific reactivity and properties that are leveraged in the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to researchers in the pharmaceutical and chemical industries.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₆H₄Br₃N. The presence of three heavy bromine atoms significantly influences its molecular weight and other physical properties.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value |

| CAS Number | 609-16-5[1][2][3] |

| Molecular Formula | C₆H₄Br₃N[1][2][3] |

| Molecular Weight | 329.81 g/mol [1][2][3] |

| Melting Point | 118-119 °C[4] |

| Boiling Point | 340.0 ± 37.0 °C (Predicted)[4] |

| Density | 2.351 ± 0.06 g/cm³ (Predicted)[4] |

| InChI Key | FJBYYZKYMWMKRT-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=C(C=C(C(=C1Br)Br)Br)N[2] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of a nitro group to an amine. This transformation is a fundamental reaction in organic chemistry.

Synthesis of this compound via Reduction of 3,4,5-Tribromonitrobenzene

The most common and effective method for the synthesis of this compound is the reduction of 3,4,5-tribromonitrobenzene. This is typically achieved using a metal in an acidic medium.[1] Iron powder in the presence of an acid like acetic acid or hydrochloric acid is a widely used reagent for this purpose.[1]

Experimental Protocol: Reduction of 3,4,5-Tribromonitrobenzene

-

Materials:

-

3,4,5-Tribromonitrobenzene

-

Iron powder

-

Glacial acetic acid or concentrated hydrochloric acid

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, suspend 3,4,5-tribromonitrobenzene in a suitable solvent such as ethanol or aqueous acetic acid.

-

Add an excess of iron powder to the suspension.

-

Slowly add glacial acetic acid or concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling to control the rate.

-

After the initial reaction subsides, heat the mixture at reflux with stirring for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the hot reaction mixture to remove the iron and iron salts.

-

The filtrate is then concentrated under reduced pressure to remove the solvent.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

-

Caption: Synthesis of this compound.

Reactivity and Signaling Pathways

The chemical reactivity of this compound is primarily dictated by the amino group and the bromine substituents on the aromatic ring.

Diazotization Reactions

The primary amino group of this compound can be converted into a diazonium salt through a process called diazotization.[1] This reaction involves treating the aniline (B41778) derivative with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.[1] The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, such as Sandmeyer reactions, to introduce a wide range of functional groups.[1]

Experimental Protocol: Diazotization of this compound

-

Materials:

-

This compound

-

Sodium nitrite

-

Concentrated hydrochloric acid or sulfuric acid

-

Water

-

Ice

-

Beaker

-

Stirring apparatus

-

-

Procedure:

-

Dissolve this compound in a mixture of concentrated hydrochloric acid (or sulfuric acid) and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring the mixture for a short period after the addition is complete to ensure full formation of the diazonium salt.

-

The resulting diazonium salt solution can be used immediately in subsequent reactions.

-

Caption: Diazotization of this compound.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and identification of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Observed Signals/Peaks |

| ¹H NMR | Due to the molecule's symmetry, the proton NMR spectrum is simplified, showing a single signal for the two equivalent aromatic protons at positions 2 and 6.[1] |

| ¹³C NMR | The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals for the aromatic carbons: one for the carbon bonded to the amino group (C-1), one for the two equivalent carbons bearing protons (C-2 and C-6), and one for the three equivalent carbons bonded to bromine atoms (C-3, C-4, and C-5).[1] |

| IR Spectroscopy | The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine group and vibrations associated with the substituted benzene (B151609) ring. |

| Mass Spectrometry | Mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern would likely show the loss of bromine atoms and other characteristic fragments. |

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex organic molecules, including those with potential pharmaceutical applications. Halogenated aromatic amines are a class of compounds recognized for their importance in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of halogen atoms can significantly alter the physical, chemical, and biological properties of an aromatic amine.[1]

While specific drug development pathways involving this compound are often proprietary, its utility as a synthetic building block is well-established. The ability to introduce various functional groups via the diazonium salt intermediate makes it a versatile starting material for creating libraries of compounds for biological screening.

Safety and Toxicity

Detailed toxicological data for this compound is not as extensively documented as for some of its isomers. However, as with all halogenated anilines, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For its isomer, 2,4,6-Tribromoaniline, the safety data sheet indicates that it is harmful if swallowed, inhaled, or absorbed through the skin and may cause irritation.[2][5] It is reasonable to assume similar hazards for this compound.

Table 3: GHS Hazard Information for this compound

| Hazard Statement Codes | Description |

| H315 | Causes skin irritation[3] |

| H319 | Causes serious eye irritation[3] |

| H335 | May cause respiratory irritation[3] |

Precautionary Statement Codes: P280, P305+P351+P338, P332+P313.[3]

Conclusion

This compound is a key synthetic intermediate with a well-defined set of properties and reactivity. Its importance in organic synthesis, particularly in the preparation of diverse aromatic compounds through diazotization reactions, makes it a valuable tool for researchers in various fields, including drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in the laboratory.

References

3,4,5-Tribromoaniline molecular weight and formula

For researchers, scientists, and professionals in drug development, a thorough understanding of substituted anilines is crucial for the synthesis of novel compounds. This guide provides a detailed overview of the molecular properties and a potential synthetic pathway for 3,4,5-tribromoaniline.

Core Molecular Data

This compound is a halogenated aromatic amine with the following key identifiers and properties:

| Property | Value |

| Molecular Formula | C₆H₄Br₃N |

| Molecular Weight | 329.81 g/mol |

| CAS Number | 609-16-5 |

| IUPAC Name | This compound |

| Canonical SMILES | C1=C(C=C(C(=C1Br)Br)Br)N |

Synthetic Pathway Overview

A plausible synthetic route to this compound involves a multi-step process commencing from p-nitroaniline. This pathway includes the synthesis of an intermediate, 3,4,5-tribromonitrobenzene, followed by its reduction to the final product.

Experimental Protocols

Step 1: Synthesis of 3,4,5-Tribromonitrobenzene from 2,6-Dibromo-4-nitroaniline (B165464)

This initial step involves the diazotization of 2,6-dibromo-4-nitroaniline followed by a Sandmeyer-type reaction.

Methodology:

-

A solution of 2,6-dibromo-4-nitroaniline (47.2 g) in acetic acid (1.6 L) is prepared.

-

With stirring and cooling in an ice bath to maintain a temperature of 20°C, this solution is slowly added to a solution of sodium nitrite (B80452) (12 g) in concentrated sulfuric acid (85 ml).

-

The resulting mixture is stirred for an additional 20 minutes at ambient temperature.

-

The prepared diazonium salt solution is then slowly added, with continued stirring and ice cooling, to a solution of copper(I) bromide (12.8 g) in 63% hydrobromic acid (40 ml).

-

After the addition is complete, the mixture is stirred for another 30 minutes.

-

The reaction mixture is then diluted with water, leading to the precipitation of the product.

-

The precipitate is collected by filtration and washed with water.

-

The crude 3,4,5-tribromonitrobenzene can be further purified by recrystallization from methanol.

Step 2: Reduction of 3,4,5-Tribromonitrobenzene to this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis, often accomplished using tin(II) chloride in an acidic medium.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser, 3,4,5-tribromonitrobenzene is dissolved in a suitable solvent such as ethanol.

-

An excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) is added to the solution.

-

Concentrated hydrochloric acid is then carefully added to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then made basic by the slow addition of a concentrated sodium hydroxide (B78521) solution, which precipitates tin salts.

-

The product is extracted from the aqueous mixture using an organic solvent like ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound from p-nitroaniline, a potential precursor to the starting material of the detailed protocol.

Caption: Synthetic pathway from p-nitroaniline to this compound.

An In-depth Technical Guide to the Synthesis of 3,4,5-Tribromoaniline from p-Nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed experimental protocols for the multi-step synthesis of 3,4,5-tribromoaniline, a valuable building block in organic synthesis, starting from the readily available precursor, p-nitroaniline. Due to the directing effects of the substituents on the aromatic ring, a direct bromination of p-nitroaniline to achieve the desired 3,4,5-substitution pattern is not feasible. The established and reliable pathway involves a three-step sequence: initial bromination of p-nitroaniline, a subsequent Sandmeyer reaction to introduce the third bromine atom, and a final reduction of the nitro group.

This document outlines the detailed methodologies for each critical step, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow to facilitate a clear understanding of the process.

Overall Synthetic Pathway

The synthesis of this compound from p-nitroaniline is accomplished through the following three-step reaction sequence:

-

Step 1: Bromination of p-Nitroaniline. The starting material, p-nitroaniline, is first brominated to yield 2,6-dibromo-4-nitroaniline (B165464). The strongly activating and ortho, para-directing amino group, despite the presence of the deactivating meta-directing nitro group, directs the incoming bromine atoms to the positions ortho to the amino group.

-

Step 2: Sandmeyer Reaction of 2,6-Dibromo-4-nitroaniline. The amino group of 2,6-dibromo-4-nitroaniline is converted to a diazonium salt, which is subsequently replaced by a bromine atom using a copper(I) bromide catalyst. This Sandmeyer reaction yields 3,4,5-tribromonitrobenzene.

-

Step 3: Reduction of 3,4,5-Tribromonitrobenzene. The final step involves the reduction of the nitro group of 3,4,5-tribromonitrobenzene to an amino group, affording the target molecule, this compound.

Below is a graphical representation of the entire synthetic workflow.

Figure 1: Overall synthetic workflow for the preparation of this compound from p-nitroaniline.

Experimental Protocols

Step 1: Synthesis of 2,6-Dibromo-4-nitroaniline

This procedure details the bromination of p-nitroaniline to form the key intermediate, 2,6-dibromo-4-nitroaniline.

Materials:

-

p-Nitroaniline

-

Glacial Acetic Acid

-

Bromine

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-nitroaniline in a sufficient amount of glacial acetic acid.

-

Cool the flask in an ice bath to maintain a low temperature.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution of p-nitroaniline. The reaction is exothermic and the temperature should be carefully controlled.

-

After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified period to ensure the reaction goes to completion.

-

Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove any unreacted starting materials and acid.

-

The crude 2,6-dibromo-4-nitroaniline can be purified by recrystallization from a suitable solvent, such as ethanol.

Step 2: Synthesis of 3,4,5-Tribromonitrobenzene via Sandmeyer Reaction

This protocol describes the conversion of 2,6-dibromo-4-nitroaniline to 3,4,5-tribromonitrobenzene.

Materials:

-

2,6-Dibromo-4-nitroaniline

-

Glacial Acetic Acid

-

Sodium Nitrite (B80452) (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Copper(I) Bromide (CuBr)

-

Hydrobromic Acid (HBr, 63%)

-

Methanol for recrystallization

-

Ice

Procedure:

-

Prepare a solution of sodium nitrite in concentrated sulfuric acid.

-

In a separate flask, dissolve 2,6-dibromo-4-nitroaniline (47.2 g) in glacial acetic acid (1.6 liters).[1]

-

With stirring and cooling in an ice bath, slowly add the solution of 2,6-dibromo-4-nitroaniline to the sodium nitrite solution at 20°C.[1]

-

After the addition, stir the mixture for an additional 20 minutes at room temperature to ensure complete diazotization.[1]

-

In another flask, prepare a solution of copper(I) bromide (12.8 g) in 63% hydrobromic acid (40 ml).[1]

-

Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution with continuous stirring and cooling in an ice bath.[1]

-

After the addition is complete, stir the mixture for another 30 minutes.[1]

-

Dilute the reaction mixture with water to precipitate the crude product.[1]

-

Filter the precipitate and wash it thoroughly with water.[1]

-

Purify the crude 3,4,5-tribromonitrobenzene by recrystallization from methanol.[1]

Step 3: Synthesis of this compound

This final step involves the reduction of the nitro group to an amino group.

Materials:

-

3,4,5-Tribromonitrobenzene

-

Iron powder

-

Glacial Acetic Acid

-

Sodium Bicarbonate solution (for neutralization)

-

Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask, suspend 3,4,5-tribromonitrobenzene in glacial acetic acid.

-

Add an excess of iron powder (at least three equivalents) to the suspension.[2]

-

Heat the reaction mixture with stirring. The progress of the reduction can be monitored by thin-layer chromatography (TLC).[2]

-

Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the excess iron powder and iron salts.

-

Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the key quantitative data for the final product, this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₄Br₃N | [2][3] |

| Molecular Weight | 329.81 g/mol | [2][3][4] |

| CAS Number | 609-16-5 | [2][3][4] |

| ¹H NMR (CDCl₃) | Aromatic H-2, H-6: ~6.90 ppm (singlet) | [2] |

| Amine -NH₂: ~3.76 ppm (broad singlet) | [2] | |

| ¹³C NMR | Expected to show three distinct signals for the six aromatic carbons due to symmetry. | [2] |

| Mass Spectrometry | Molecular ion cluster (M+, [M+2]+, [M+4]+, [M+6]+) around m/z 327, 329, 331, and 333 with an approximate intensity ratio of 1:3:3:1 due to the isotopic pattern of bromine. | [2] |

Conclusion

The synthesis of this compound from p-nitroaniline is a well-defined, multi-step process that is achievable through a sequence of bromination, Sandmeyer reaction, and reduction. While direct tribromination to the desired product is not a viable route, the outlined pathway provides a reliable method for obtaining this synthetically important intermediate. The detailed protocols and data provided in this guide are intended to support researchers and professionals in the successful synthesis and characterization of this compound for its various applications in organic chemistry and drug development.

References

Spectroscopic data of 3,4,5-Tribromoaniline (¹H NMR, ¹³C NMR, IR, MS)

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4,5-Tribromoaniline (CAS No. 609-16-5), a crucial intermediate in the synthesis of a wide array of complex organic molecules. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed spectroscopic data and experimental protocols to support research and development activities.

Introduction

This compound is an aromatic amine whose structure is characterized by a benzene (B151609) ring substituted with an amino group and three bromine atoms. This substitution pattern leads to a high degree of molecular symmetry, which simplifies its spectroscopic signatures. Understanding the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data is fundamental for its identification, purity assessment, and utilization in synthetic chemistry.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is notably simple due to the molecule's C2v symmetry. This results in chemical equivalence of the two aromatic protons and the two amine protons.[1]

| Proton Type | Chemical Shift (δ) ppm | Multiplicity | Integration | Notes |

| Aromatic C-H (H-2, H-6) | ~6.90 | Singlet | 2H | The two aromatic protons are chemically equivalent.[1] |

| Amine N-H | ~3.76 | Broad Singlet | 2H | The broadness is characteristic of amine protons and can be attributed to quadrupole broadening from the nitrogen atom and chemical exchange.[1] |

Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Consistent with the molecular symmetry, the proton-decoupled ¹³C NMR spectrum of this compound displays only three distinct signals for the six aromatic carbons.

| Carbon Type | Predicted Chemical Shift (δ) ppm | Notes |

| C-1 (C-NH₂) | ~145 | Carbon atom directly attached to the electron-donating amino group. |

| C-2, C-6 (C-H) | ~118 | The two equivalent carbons bearing hydrogen atoms. |

| C-3, C-4, C-5 (C-Br) | ~110 | The three equivalent carbons bonded to the electronegative bromine atoms. |

Note: The chemical shifts are predicted values based on typical substituent effects on aromatic rings. Experimental values may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its primary functional groups.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium | Primary amines typically show two bands in this region. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Characteristic of C-H bonds on an aromatic ring. |

| Aromatic C=C Ring Stretch | 1400 - 1600 | Medium to Strong | Multiple bands are expected in this region. |

| C-N Stretch (aromatic) | 1250 - 1335 | Strong | Indicates the bond between the aromatic ring and the nitrogen atom. |

| C-Br Stretch | < 700 | Strong | Appears in the far-infrared region. |

Mass Spectrometry (MS)

The mass spectrum of this compound is distinguished by a characteristic isotopic pattern due to the presence of three bromine atoms. Natural bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

| Parameter | Value / Description |

| Molecular Weight | 329.81 g/mol |

| Molecular Ion Peak Cluster | A cluster of peaks at m/z corresponding to [C₆H₄⁷⁹Br₃N]⁺, [C₆H₄⁷⁹Br₂⁸¹BrN]⁺, [C₆H₄⁷⁹Br⁸¹Br₂N]⁺, and [C₆H₄⁸¹Br₃N]⁺. |

| Isotopic Pattern | The molecular ion appears as a cluster of four main peaks (M, M+2, M+4, M+6) with an approximate intensity ratio of 1:3:3:1. |

| Major Fragmentation | Loss of a bromine atom (M-79/81) is a common fragmentation pathway for brominated aromatic compounds. |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube securely and gently agitate to ensure complete dissolution.

-

-

Data Acquisition:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Infrared (IR) Spectroscopy

The thin solid film method is a common and effective technique for obtaining the IR spectrum of a solid compound like this compound.

-

Sample Preparation:

-

Place a small amount (a few milligrams) of this compound into a small vial or test tube.

-

Add a few drops of a volatile solvent, such as methylene (B1212753) chloride or acetone, to dissolve the solid completely.

-

Using a pipette, place a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The resulting spectrum should be plotted as percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules.

-

Sample Introduction:

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

The sample is vaporized in the ion source.

-

-

Ionization and Analysis:

-

The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion, M⁺•).

-

The molecular ions and any fragment ions formed are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Workflow Visualization

The general workflow for the spectroscopic analysis of this compound can be visualized as follows:

Caption: General workflow for the spectroscopic analysis of this compound.

References

Unraveling the Elusive Crystalline World of 3,4,5-Tribromoaniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Tribromoaniline is a significant synthetic intermediate in organic chemistry, yet its solid-state structure remains surprisingly uncharacterized in publicly accessible crystallographic databases. This technical guide addresses the current state of knowledge regarding the crystal structure and potential polymorphism of this compound. While detailed experimental crystallographic data is not currently available in the public domain, this document provides a comprehensive overview of its known chemical properties, synthesis, and the general methodologies that would be employed for its structural elucidation. This guide serves as a foundational resource for researchers interested in the solid-state chemistry of this compound, highlighting a notable gap in the scientific literature and providing the necessary theoretical framework for future investigations.

Introduction

This compound, a halogenated aromatic amine, serves as a crucial building block in the synthesis of more complex organic molecules.[1] The strategic placement of three bromine atoms on the aniline (B41778) ring significantly influences its chemical reactivity and potential applications in pharmaceuticals, agrochemicals, and materials science. Despite its synthetic utility, a thorough investigation into its solid-state properties, specifically its crystal structure and polymorphic behavior, is conspicuously absent from the scientific literature. Understanding these characteristics is paramount for controlling the physicochemical properties of active pharmaceutical ingredients (APIs) and other functional materials. This guide aims to collate the available information on this compound and to provide a roadmap for its future crystallographic characterization.

Physicochemical Properties

While crystallographic data is unavailable, other physical and chemical properties of this compound have been documented. A summary of these properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Br₃N | [2][3] |

| Molecular Weight | 329.81 g/mol | [2][3] |

| CAS Number | 609-16-5 | [2][3][4] |

| Boiling Point | 340°C at 760 mmHg | [2] |

| Density | 2.351 g/cm³ | [2] |

| Flash Point | 159.5°C | [2] |

| Refractive Index | 1.689 | [2] |

Table 1: Physicochemical Properties of this compound

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the reduction of 3,4,5-tribromonitrobenzene.[1] This transformation is typically achieved using a metal in an acidic medium, with iron powder in the presence of acetic acid or hydrochloric acid being a common and effective method.[1]

The chemical reactivity of this compound is characterized by the interplay of the electron-donating amino group and the electron-withdrawing bromine atoms. The amino group can undergo diazotization reactions, forming a versatile diazonium salt intermediate.[1][5] This intermediate can then be utilized in various subsequent reactions, such as the Sandmeyer reaction, to introduce a wide range of functional groups.[1]

Experimental Protocol for Crystal Structure Determination: A General Workflow

Although specific experimental details for this compound are not available, a general workflow for single-crystal X-ray diffraction, the definitive method for crystal structure determination, is outlined below.

4.1. Crystallization: The initial and often most challenging step is to grow single crystals of sufficient size and quality. This typically involves dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Other common techniques include slow cooling of a saturated solution, vapor diffusion, and liquid-liquid diffusion.

4.2. Single-Crystal X-ray Diffraction (SC-XRD) Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

4.3. Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The integrated intensities of the diffraction spots are used to solve the crystal structure, typically using direct methods or Patterson methods.

4.4. Structure Refinement: The initial structural model is refined against the experimental data to improve the atomic coordinates, displacement parameters, and overall fit. The quality of the final structure is assessed using various crystallographic metrics such as the R-factor.

The logical workflow for this process is illustrated in the following diagram:

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. Given the absence of a determined crystal structure for this compound, there is currently no experimental evidence of polymorphism for this compound. The investigation of polymorphism would be a critical component of any future solid-state characterization of this material.

Conclusion and Future Outlook

This technical guide consolidates the currently available information on this compound, highlighting a significant gap in the scientific literature concerning its solid-state structure. While its synthesis and general chemical properties are established, the lack of crystallographic data precludes a deeper understanding of its intermolecular interactions, packing motifs, and potential for polymorphism. The experimental and logical workflows presented herein provide a clear path for future research endeavors aimed at elucidating the crystal structure of this compound. Such studies are essential for unlocking the full potential of this compound in various applications by enabling the rational control of its solid-state properties. It is anticipated that future work in this area will not only provide the fundamental crystal structure but also explore the possibility of different crystalline forms.

References

- 1. This compound | 609-16-5 | Benchchem [benchchem.com]

- 2. This compound | 609-16-5 [chemnet.com]

- 3. This compound | 609-16-5 | AAA60916 | Biosynth [biosynth.com]

- 4. This compound | 609-16-5 [m.chemicalbook.com]

- 5. IIdentify the product in following order 345 Tribromoaniline class 12 chemistry JEE_Main [vedantu.com]

An In-depth Technical Guide to the Solubility of 3,4,5-Tribromoaniline in Organic Solvents

Abstract: This technical guide addresses the solubility of 3,4,5-tribromoaniline in organic solvents. A comprehensive review of publicly available scientific literature reveals a lack of specific quantitative solubility data for this compound. Consequently, this document provides a detailed overview of the predicted solubility based on the known characteristics of isomeric compounds, primarily 2,4,6-tribromoaniline (B120722). Furthermore, a robust, detailed experimental protocol for determining the thermodynamic equilibrium solubility of this compound using the isothermal shake-flask method is presented. This guide is intended to be a foundational resource for researchers, enabling informed solvent selection and providing a standardized methodology for generating precise solubility data.

Introduction: The Physicochemical Context

This compound is a halogenated aromatic amine, a class of compounds significant as intermediates in the synthesis of pharmaceuticals, agrochemicals, and flame retardants. Its molecular structure, characterized by a benzene (B151609) ring substituted with three bromine atoms and an amino group, dictates its physicochemical properties, including solubility. Solubility is a critical parameter in chemical and pharmaceutical development, influencing reaction kinetics, purification strategies (such as crystallization), formulation, and bioavailability.

Predicted Solubility Profile

The table below summarizes the known qualitative solubility of 2,4,6-tribromoaniline, which can be used as a preliminary guide for solvent selection in experiments involving this compound.

| Solvent Class | Specific Solvent | Reported Solubility of 2,4,6-Tribromoaniline | Predicted Applicability for this compound |

| Protic Solvents | Ethanol | Soluble (especially when hot), slightly soluble when cold.[5][8] | High |

| Methanol | Soluble.[4][7] | High | |

| Aprotic & Halogenated Solvents | Chloroform | Soluble.[6][8] | High |

| Ethers | Diethyl Ether | Soluble.[5][6][8] | High |

| Aromatic Hydrocarbons | Benzene | Soluble (forms needles upon crystallization).[4][6] | High |

| Highly Polar Solvents | Water | Insoluble.[4][5][6][7][8] | Very Low |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative data, a standardized experimental methodology is essential. The isothermal shake-flask method is widely recognized as the "gold standard" for determining thermodynamic equilibrium solubility.[9][10] The following protocol details the steps required to measure the solubility of this compound.

Principle

The isothermal shake-flask method involves creating a saturated solution by agitating an excess amount of the solid solute (this compound) in a chosen solvent at a constant temperature.[11] The system is allowed to reach thermodynamic equilibrium, at which point the rate of dissolution equals the rate of precipitation.[12] After equilibrium is achieved, the undissolved solid is separated from the saturated solution. The concentration of the solute in the clear supernatant is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, to yield the solubility value.[13][14]

Materials and Equipment

-

Solute: High-purity this compound (recrystallized and dried)

-

Solvents: HPLC-grade or analytical grade organic solvents (e.g., ethanol, methanol, chloroform, diethyl ether, etc.)

-

Apparatus:

-

Analytical balance (±0.1 mg precision)

-

Glass vials with screw caps (B75204) (e.g., 4 mL or 20 mL)

-

Thermostatic shaker bath or incubator with agitation capabilities

-

Calibrated pipettes and volumetric flasks

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Centrifuge (optional, for phase separation)

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Experimental Workflow Diagram

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. ijcrt.org [ijcrt.org]

- 5. 2,4,6-tribromoaniline [chemister.ru]

- 6. 2,4,6-Tribromoaniline | C6H4Br3N | CID 8986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4,6-Tribromoaniline | 147-82-0 | Benchchem [benchchem.com]

- 8. 2,4,6-Tribromoaniline [drugfuture.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. improvedpharma.com [improvedpharma.com]

- 14. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 3,4,5-Tribromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 3,4,5-Tribromoaniline, a key intermediate in various synthetic applications. This document outlines the experimentally determined physical constants of this compound and furnishes detailed methodologies for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Physicochemical Data of this compound

The accurate determination of a compound's melting and boiling points is fundamental to its identification, purification, and characterization. These physical constants provide a criterion for purity and are indispensable in the development of synthetic protocols and drug formulation.

| Property | Value | Conditions |

| Melting Point | Not explicitly found; isomer 2,4,6-Tribromoaniline melts at 120-122 °C.[1] | Standard Pressure |

| Boiling Point | 340 °C[2] | 760 mmHg |

Note: While the direct melting point for this compound was not available in the searched literature, the melting point of its isomer, 2,4,6-Tribromoaniline, is provided for comparative purposes. The structural differences between isomers can lead to variations in their melting points.

Experimental Protocols for Physical Property Determination

The following sections detail the standardized experimental procedures for the determination of melting and boiling points of organic compounds such as this compound.

Melting Point Determination: Capillary Method

The capillary method is a widely adopted and reliable technique for determining the melting point of a solid crystalline substance.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating and Observation:

-

For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.

-

For a more precise measurement, the apparatus is heated to a temperature approximately 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A narrow melting range (0.5-2°C) is indicative of a pure compound.

Boiling Point Determination: Micro-Reflux Method

For small quantities of a liquid, the micro-reflux method provides an accurate determination of the boiling point.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block or oil bath)

-

Clamps and stand

Procedure:

-

Sample Preparation: A few drops of the liquid sample are placed into a small test tube.

-

Capillary Inversion: A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

-

Apparatus Assembly: The test tube is securely clamped and placed in a heating block or oil bath. A thermometer is positioned so that the bulb is level with the bottom of the test tube.

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Data Recording: Heating is discontinued (B1498344) when a steady stream of bubbles is observed. As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow for Compound Identification

The determination of physical properties such as melting and boiling points is a critical step in the workflow of identifying an unknown chemical compound. The following diagram illustrates this logical process.

Caption: Workflow for compound identification using physical properties.

References

3,4,5-Tribromoaniline: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Tribromoaniline is a halogenated aromatic amine that serves as a pivotal building block in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring bromine atoms at the 3, 4, and 5 positions of the aniline (B41778) ring, imparts distinct chemical reactivity and physical properties, making it a valuable intermediate in the development of flame retardants, pharmaceuticals, and other functional materials. The presence of both a nucleophilic amino group and reactive bromine atoms allows for a wide range of chemical transformations, including diazotization, Sandmeyer reactions, and various coupling reactions, providing access to a multitude of downstream products with tailored functionalities. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with experimental protocols and data to support its use in research and development.

Physicochemical Properties

The physical and chemical properties of this compound are foundational to its application in organic synthesis. A summary of its key properties is presented in the table below.

| Property | Value |

| CAS Number | 609-16-5 |

| Molecular Formula | C₆H₄Br₃N |

| Molecular Weight | 329.81 g/mol |

| Appearance | Solid |

| Melting Point | 120-122 °C |

| Boiling Point | 300 °C (decomposes) |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695), ether, and chloroform. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process, often starting from more readily available precursors. A common and effective route involves the reduction of 3,4,5-tribromonitrobenzene.

Experimental Protocol: Reduction of 3,4,5-Tribromonitrobenzene

This protocol details the reduction of 3,4,5-tribromonitrobenzene to this compound using tin(II) chloride in an acidic medium.

Materials:

-

3,4,5-tribromonitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4,5-tribromonitrobenzene (1 equivalent) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Extract the aqueous slurry with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Yield: 84.0% (reported for a similar reduction).

Key Reactions of this compound as a Building Block

The synthetic utility of this compound stems from the reactivity of its amino group and the bromine substituents.

Diazotization and Sandmeyer Reactions

The primary amino group of this compound can be readily converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring via the Sandmeyer reaction.

This protocol describes the conversion of this compound to 1,2,3,4-tetrabromobenzene (B13676488).

Materials:

-

This compound

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Copper(I) bromide (CuBr)

-

Hydrobromic acid (HBr)

-

Ice

-

Beakers

-

Stirring apparatus

Procedure:

-

Diazotization:

-

Dissolve this compound (1 equivalent) in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr/HBr solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extract with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude 1,2,3,4-tetrabromobenzene can be purified by recrystallization or column chromatography.

-

Quantitative Data for Representative Sandmeyer Reactions:

| Starting Material | Reagent(s) | Reaction Type | Product | Yield (%) | Melting Point (°C) |

| This compound | 1. NaNO₂, H₂SO₄; 2. CuBr, HBr | Sandmeyer Bromination | 1,2,3,4-Tetrabromobenzene | ~98% | 98-100 |

| This compound | 1. NaNO₂, HCl; 2. CuCN, KCN | Sandmeyer Cyanation | 3,4,5-Tribromobenzonitrile | - | - |

| This compound | 1. NaNO₂, H₂SO₄; 2. H₂O, Δ | Hydrolysis | 3,4,5-Tribromophenol | - | 101-103 |

Note: Yields and melting points are representative and may vary based on specific reaction conditions and purification methods.

Caption: Sandmeyer reactions of this compound.

Synthesis of Azo Dyes

The diazonium salt of this compound can be coupled with electron-rich aromatic compounds, such as phenols and anilines, to form intensely colored azo dyes. These compounds have potential applications as colorants and functional materials.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

β-Naphthol

-

Sodium hydroxide (NaOH)

-

Ice

-

Beakers

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Prepare the 3,4,5-tribromobenzenediazonium chloride solution as described in the Sandmeyer reaction protocol using hydrochloric acid.

-

In a separate beaker, dissolve β-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide. Cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the β-naphthol solution with constant stirring. An intensely colored precipitate of the azo dye will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Collect the precipitated dye by filtration, wash thoroughly with cold water, and dry.

-

The crude dye can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Spectroscopic Data for a Representative Azo Dye:

Caption: Synthesis of an azo dye.

Applications in Materials Science: Flame Retardants

The high bromine content of this compound and its derivatives makes them attractive candidates for use as flame retardants. Brominated flame retardants are known to be highly effective at interrupting the combustion cycle in the gas phase. While specific applications of this compound itself as a flame retardant are not extensively documented in readily available literature, its structure suggests its potential as a reactive flame retardant or as a monomer for the synthesis of polymeric flame retardants.

Hypothetical Application: Synthesis of a Brominated Epoxy Resin

This compound could potentially be used as a curing agent for epoxy resins. The amino groups can react with the epoxide rings to form a cross-linked polymer network. The incorporation of the tribromophenyl moiety would impart flame retardant properties to the final cured resin.

Proposed Experimental Workflow:

-

Mixing: this compound is mixed with a liquid epoxy resin (e.g., a diglycidyl ether of bisphenol A) in a stoichiometric ratio.

-

Curing: The mixture is heated to a specific temperature to initiate the curing reaction between the amine and epoxide groups.

-

Post-curing: The cured resin may be subjected to a post-curing step at a higher temperature to ensure complete reaction and optimize its mechanical and thermal properties.

The resulting brominated epoxy resin would be expected to exhibit a higher Limiting Oxygen Index (LOI) and a reduced rate of heat release compared to a non-brominated counterpart.

Caption: Workflow for a brominated epoxy resin.

Applications in Drug Development

The 3,4,5-tribromophenyl scaffold can be found in various biologically active molecules, and this compound serves as a key starting material for accessing these structures. The bromine atoms can be retained for their steric and electronic effects or can be replaced through cross-coupling reactions to introduce further diversity.

Potential as a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The 3,4,5-tribromophenyl moiety can serve as such a core, with the amino group providing a handle for the attachment of side chains that can interact with other regions of the kinase.

Hypothetical Signaling Pathway Interaction:

Derivatives of this compound could be designed to target specific kinases involved in cancer cell proliferation and survival signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways. By inhibiting a key kinase in one of these pathways, the downstream signaling cascade would be disrupted, leading to cell cycle arrest and apoptosis.

Caption: Inhibition of the MAPK/ERK pathway.

Conclusion

This compound is a highly functionalized building block with significant potential in various areas of organic synthesis. Its accessible synthesis and the versatile reactivity of its functional groups make it a valuable tool for the creation of novel flame retardants, azo dyes, and potentially bioactive molecules. The detailed experimental protocols and data provided in this guide are intended to facilitate the exploration of this compound's synthetic utility in both academic and industrial research settings. Further investigation into the applications of this compound and its derivatives is warranted to fully unlock its potential in materials science and medicinal chemistry.

An In-depth Technical Guide to the Electron-Donating and Withdrawing Effects in 3,4,5-Tribromoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 3,4,5-tribromoaniline, a molecule of significant interest in synthetic chemistry and drug development. The intricate interplay between the electron-donating amino group and the electron-withdrawing bromine atoms dictates the molecule's reactivity, basicity, and spectroscopic characteristics. This document consolidates quantitative data, outlines detailed experimental protocols, and presents visual representations of the underlying chemical principles to offer a thorough understanding of this complex aromatic system.

Introduction

This compound is a substituted aromatic amine featuring a powerful electron-donating amino (-NH₂) group and three electron-withdrawing bromine (-Br) atoms on the phenyl ring. This unique substitution pattern creates a fascinating case study in the balance of inductive and resonance effects, which profoundly influence the molecule's chemical behavior. Understanding these electronic effects is paramount for its application as a synthetic intermediate in the development of pharmaceuticals, agrochemicals, and functional materials.

The amino group, by virtue of its lone pair of electrons, exhibits a strong positive resonance effect (+R) and a moderate negative inductive effect (-I). Conversely, the highly electronegative bromine atoms exert a strong negative inductive effect (-I) and a weaker positive resonance effect (+R). The net electronic impact on the aromatic ring is a complex summation of these competing forces, which this guide will elucidate through quantitative data and theoretical explanations.

Electronic Effects: A Quantitative Perspective

The electronic influence of the substituents in this compound can be quantified through several key parameters, including its acid dissociation constant (pKa) and Hammett substituent constants (σ).

Basicity and pKa

The basicity of anilines is a direct measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Electron-withdrawing groups decrease basicity (lower pKa of the conjugate acid), while electron-donating groups increase it. In this compound, the three bromine atoms significantly reduce the electron density on the nitrogen atom through their strong inductive withdrawal, making it a much weaker base than aniline (B41778).

| Compound | pKa (Conjugate Acid) | Reference |

| Aniline | 4.63 | [1] |

| This compound | 1.74 (Predicted) | N/A |

Table 1: Comparison of the pKa values of the conjugate acids of aniline and this compound.

Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) provides a means to quantify the electronic effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a substituent. For polysubstituted systems, the total Hammett constant can be estimated by the sum of the individual substituent constants (σ_total = Σσ_i).

The Hammett constants for bromine at the meta (σ_m) and para (σ_p) positions are well-established.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -Br | +0.39 | +0.23 |

Table 2: Hammett constants for the bromine substituent.

For this compound, we can estimate the combined electronic effect of the three bromine atoms on the amino group's reactivity by summing their respective Hammett constants. In this case, we have two meta-bromine atoms (positions 3 and 5) and one para-bromine atom (position 4) relative to the point of reaction (the amino group).

Estimated Total Hammett Constant (σ_total): σ_total = σ_m(-Br) + σ_p(-Br) + σ_m(-Br) σ_total = 0.39 + 0.23 + 0.39 = +1.01

This large positive value indicates a very strong overall electron-withdrawing effect from the three bromine atoms, which is consistent with the significantly reduced basicity of this compound compared to aniline.

Spectroscopic Analysis

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide direct evidence of the electronic environment within a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is simplified due to the molecule's symmetry. The two aromatic protons at the C2 and C6 positions are chemically equivalent, as are the two protons of the amino group.

| Proton | Chemical Shift (δ) in CDCl₃ | Multiplicity |

| Aromatic H (C2-H, C6-H) | ~6.90 ppm | Singlet |

| Amine H (-NH₂) | ~3.76 ppm | Broad Singlet |

Table 3: ¹H NMR chemical shifts for this compound.[2]

The downfield shift of the aromatic protons compared to benzene (B151609) (7.34 ppm) is a result of the complex interplay between the electron-donating amino group and the deshielding effect of the bromine atoms. The broadness of the amine proton signal is characteristic and can be attributed to quadrupole broadening by the nitrogen atom and potential chemical exchange.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of 3,4,5-tribromonitrobenzene.

Step 1: Synthesis of 3,4,5-Tribromonitrobenzene

This precursor can be synthesized from 2,6-dibromo-4-nitroaniline (B165464) via a Sandmeyer-type reaction.

-

Materials: 2,6-dibromo-4-nitroaniline, acetic acid, sodium nitrite (B80452), concentrated sulfuric acid, copper(I) bromide, 63% hydrobromic acid.

-

Procedure:

-

A solution of 2,6-dibromo-4-nitroaniline in acetic acid is slowly added to a cooled (ice bath) solution of sodium nitrite in concentrated sulfuric acid at 20°C with stirring.

-

The mixture is stirred for an additional 20 minutes at ambient temperature.

-

This solution is then slowly added to a cooled (ice bath) and stirred solution of copper(I) bromide in 63% hydrobromic acid.

-

After the addition is complete, the mixture is stirred for another 30 minutes.

-

The reaction mixture is diluted with water, and the resulting precipitate (3,4,5-tribromonitrobenzene) is filtered, washed with water, and can be recrystallized from methanol.[3]

-

Step 2: Reduction of 3,4,5-Tribromonitrobenzene to this compound

A standard method for the reduction of an aromatic nitro group to an amine is the use of a metal in an acidic medium.

-

Materials: 3,4,5-tribromonitrobenzene, iron powder, acetic acid or hydrochloric acid, ethanol (B145695).

-

General Procedure:

-

3,4,5-tribromonitrobenzene is dissolved in a suitable solvent such as ethanol or acetic acid.

-

An excess of iron powder is added to the solution.

-

The mixture is heated, and an acid (e.g., concentrated hydrochloric acid or glacial acetic acid) is added portion-wise. The reaction is typically refluxed for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, the reaction mixture is made basic with a solution of sodium hydroxide (B78521) or sodium carbonate to precipitate iron hydroxides.

-

The mixture is filtered to remove the iron salts.

-

The filtrate is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield crude this compound.

-

The product can be further purified by recrystallization.

-

Visualizing Electronic Effects and Experimental Workflow

Conceptual Diagram of Electronic Effects

The following diagram illustrates the interplay of electron-donating and -withdrawing effects in this compound.

Caption: Interplay of inductive and resonance effects in this compound.

Experimental Workflow for Synthesis

The following diagram outlines a typical workflow for the synthesis of this compound from p-nitroaniline, a common starting material.

Caption: Synthetic workflow for this compound.

Conclusion

The electronic landscape of this compound is dominated by the strong electron-withdrawing inductive effects of the three bromine atoms, which significantly outweigh the electron-donating resonance effect of the amino group. This results in a molecule with markedly reduced basicity compared to aniline, as evidenced by its predicted pKa value and estimated Hammett constant. These electronic characteristics are crucial for predicting its reactivity in various chemical transformations and for designing novel molecules with desired properties in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of these principles, supported by quantitative data and practical experimental guidance.

References

Methodological & Application

Application Notes and Protocols: Diazotization of 3,4,5-Tribromoaniline for Synthesizing Polysubstituted Benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the diazotization of 3,4,5-tribromoaniline. This process yields the versatile 3,4,5-tribromobenzenediazonium salt, a key intermediate in the synthesis of a variety of polysubstituted aromatic compounds. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential as building blocks for novel drugs and functional materials. The protocols provided are based on established methodologies for the diazotization of aromatic amines and their subsequent conversion into various functional groups through Sandmeyer and deamination reactions.

The diazotization of an aromatic amine involves its reaction with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid, to form a diazonium salt.[1] This diazonium group can then be readily displaced by a wide range of nucleophiles, making it a powerful tool for introducing functionalities that are otherwise difficult to incorporate directly onto the aromatic ring.

Applications in Organic Synthesis and Drug Development

The 3,4,5-tribromobenzenediazonium salt is a valuable precursor for creating compounds with specific substitution patterns. The applications of this intermediate include:

-

Synthesis of Novel Halogenated Aromatics: Through Sandmeyer reactions, the diazonium group can be replaced by other halogens, leading to the formation of tetra-substituted benzene (B151609) rings with a defined regiochemistry.[2]

-

Introduction of Other Functional Groups: The Sandmeyer reaction is not limited to halogens; it can also be used to introduce cyano (-CN) and other groups, further expanding the synthetic utility.[2]

-

Deamination for Regiospecific Synthesis: The removal of the amino group via deamination after it has served its purpose as a directing group allows for the synthesis of compounds that are not accessible through direct substitution.[3] For instance, the amino group in aniline (B41778) can direct bromination to the ortho and para positions, and its subsequent removal yields a specific polysubstituted benzene.[3]

Quantitative Data Summary

| Reaction Sequence | Substrate | Product | Reagents | Yield (%) | Reference |

| Diazotization-Deamination | 2,4,6-Tribromoaniline | 1,3,5-Tribromobenzene | H₂SO₄, NaNO₂, Ethanol, Benzene | 74-77 | [4] |

| Diazotization-Deamination | 2,4,6-Tribromoaniline | 1,3,5-Tribromobenzene | H₂SO₄, NaNO₂, Ethanol | 90 | [5] |

| Diazotization-Deamination | 2,4,6-Trichloroaniline | 1,3,5-Trichlorobenzene | H₂SO₄, NaNO₂, H₃PO₂ | ~95 | |

| Diazotization-Sandmeyer (Bromination) | 2,3,5,6-Tetrabromoaniline | 1,2,4,5-Tetrabromobenzene | H₂SO₄, NaNO₂, CH₂Cl₂ | 98 | [6] |

Experimental Protocols

The following are detailed methodologies for the key experiments involving the diazotization of this compound.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the 3,4,5-tribromobenzenediazonium salt solution, which is typically used in situ for subsequent reactions.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a flask of appropriate size, suspend this compound in a mixture of concentrated acid and water. The mixture is stirred to ensure a fine suspension.

-

Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C. It is crucial to keep the temperature low to prevent the decomposition of the diazonium salt.[7]

-

Prepare a solution of sodium nitrite in cold distilled water.

-

Add the sodium nitrite solution dropwise to the stirred suspension of this compound hydrochloride or sulfate. The rate of addition should be controlled to maintain the temperature below 5 °C.

-

After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.

-

The resulting solution of 3,4,5-tribromobenzenediazonium salt is now ready for use in subsequent reactions.

Protocol 2: Sandmeyer Reaction for the Synthesis of 1,2,3,5-Tetrabromobenzene (B11945285)

This protocol details the conversion of the 3,4,5-tribromobenzenediazonium salt to 1,2,3,5-tetrabromobenzene using copper(I) bromide.

Materials:

-

3,4,5-Tribromobenzenediazonium salt solution (from Protocol 1)

-

Copper(I) Bromide (CuBr)

-

Hydrobromic Acid (HBr, 48%)

Procedure:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Cool the CuBr solution in an ice bath.

-

Slowly and with vigorous stirring, add the cold diazonium salt solution to the CuBr solution.

-

A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours after the gas evolution has ceased.

-

The product can be isolated by steam distillation or solvent extraction.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 3: Deamination for the Synthesis of 1,2,3-Tribromobenzene (B42115)

This protocol describes the removal of the diazonium group to yield 1,2,3-tribromobenzene.

Materials:

-

3,4,5-Tribromobenzenediazonium salt solution (from Protocol 1)

-

Hypophosphorous Acid (H₃PO₂, 50%)

-

Ethanol (optional, can also act as the reducing agent)[3]

Procedure:

-

To the cold diazonium salt solution, add hypophosphorous acid dropwise with stirring.[3]

-

Allow the reaction mixture to stand at a low temperature for several hours, and then let it warm to room temperature.

-

The product will precipitate out of the solution.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

The crude 1,2,3-tribromobenzene can be purified by recrystallization from a suitable solvent like ethanol.

Visualizations

Signaling Pathway of Diazotization

The following diagram illustrates the key steps in the formation of the nitrosonium ion and its subsequent reaction with an aromatic amine to form the diazonium salt.

Caption: Formation of the diazonium ion from this compound.

Experimental Workflow: Diazotization and Subsequent Reactions

This diagram outlines the general experimental workflow from the starting aniline to the final products via diazotization.

Caption: Workflow for the synthesis of polysubstituted benzenes.

Logical Relationship of Sandmeyer Reaction Components

This diagram illustrates the relationship between the reactants and catalyst in a Sandmeyer reaction.

Caption: Key components and their roles in the Sandmeyer reaction.

References

- 1. Diazotisation [organic-chemistry.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1,3,5-Tribromobenzene synthesis - chemicalbook [chemicalbook.com]

- 6. 1,2,4,5-TETRABROMOBENZENE synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

Application Notes and Protocols: The Sandmeyer Reaction with 3,4,5-Tribromobenzenediazonium Salt

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a versatile method for the transformation of an aromatic amino group into a wide range of functionalities, including halogens, cyano, and hydroxyl groups.[1][2][3][4] This is achieved through the formation of an aryl diazonium salt intermediate, which is then displaced by a nucleophile, often with copper(I) salt catalysis.[1][5][6][7] This reaction is particularly valuable for synthesizing substitution patterns on aromatic rings that are not accessible through direct electrophilic substitution.[3][6]

These application notes provide a detailed protocol for the use of 3,4,5-tribromoaniline as a precursor for the Sandmeyer reaction. The resulting 3,4,5-tribromobenzenediazonium salt is a versatile intermediate for the synthesis of highly functionalized tribromo-aromatic compounds, which are valuable building blocks in pharmaceutical and materials science research. The electron-withdrawing nature of the three bromine atoms can increase the stability of the diazonium salt intermediate compared to simpler anilines.[8]

Reaction Pathway Overview

The overall process involves two primary stages:

-

Diazotization: The conversion of the primary aromatic amine (this compound) into the corresponding diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures.[9][10]

-

Nucleophilic Substitution (Sandmeyer Reaction): The displacement of the diazonium group (-N₂⁺) with a nucleophile (e.g., Cl⁻, Br⁻, CN⁻) catalyzed by a copper(I) salt.[1][2][10] This step proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][11]

Caption: Experimental workflow for the Sandmeyer reaction.

Quantitative Data Summary

The following table summarizes the expected products and representative yields for the Sandmeyer reaction starting from this compound. Note that yields are highly dependent on specific reaction conditions and purification methods. The values provided are illustrative and based on general protocols for similar halogenated anilines.[5][8]

| Starting Material | Reagent | Product | Molecular Formula (Product) | Expected Yield Range |

| 3,4,5-Tribromobenzenediazonium Salt | Copper(I) Chloride (CuCl) | 1,2,3-Tribromo-5-chlorobenzene | C₆H₂Br₃Cl | 65-80% |

| 3,4,5-Tribromobenzenediazonium Salt | Copper(I) Bromide (CuBr) | 1,2,3,5-Tetrabromobenzene | C₆H₂Br₄ | 70-85% |